molecular formula C10H19NO2 B3285506 4-(1-Piperidinyl)pentanoic acid CAS No. 805181-60-6

4-(1-Piperidinyl)pentanoic acid

Cat. No.: B3285506
CAS No.: 805181-60-6
M. Wt: 185.26
InChI Key: SVLPDZLNYJZNFR-UHFFFAOYSA-N
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Description

4-(1-Piperidinyl)pentanoic acid (CAS: 91951-49-4) is a piperidine-substituted pentanoic acid derivative. Its hydrochloride salt form is widely studied, with molecular formula C₁₀H₂₀ClNO₂ and molecular weight 221.72 g/mol . Key properties include:

  • LogP: -0.45 (indicating moderate hydrophilicity)
  • Rotatable bonds: 4 (suggesting structural flexibility)
  • Hydrogen bond donors/acceptors: 2 and 3.5, respectively
  • Storage: Stable at room temperature under inert atmosphere .

Properties

IUPAC Name

4-piperidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(5-6-10(12)13)11-7-3-2-4-8-11/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLPDZLNYJZNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperidinyl)pentanoic acid typically involves the reaction of piperidine with a suitable pentanoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated pentanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Catalytic hydrogenation of pyridine derivatives or the use of palladium-catalyzed coupling reactions are some of the advanced techniques employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Piperidinyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

4-(1-Piperidinyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Piperidinyl)pentanoic acid involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Valeric Acid (Pentanoic Acid)

Key Differences:

  • LogP: ~1.3 (more lipophilic than 4-(1-piperidinyl)pentanoic acid) .
  • Applications: Used in flavoring agents, pharmaceuticals, and polymer production. Unlike this compound, valeric acid lacks nitrogen-based functional groups, limiting its capacity for hydrogen bonding and target-specific interactions .

5-Oxo-5-{[3-(1-Piperidinylcarbonyl)Phenyl]Amino}Pentanoic Acid

Structure: Piperidine linked via an amide to a phenyl-pentanoic acid backbone. Key Differences:

  • Molecular weight: ~337.3 g/mol (vs. 221.72 g/mol for this compound).
  • Functional groups : Amide and ketone groups enhance hydrogen-bonding capacity (acceptors: ~6) .
  • Applications: Potential use in medicinal chemistry due to its dual piperidine and amide motifs, which may improve target affinity compared to the simpler pentanoic acid derivative .

3-(4-Phenylpiperazin-1-yl)Propanoic Acid

Structure: Propanoic acid with a phenylpiperazine substituent. Key Differences:

  • Chain length : Shorter (C3 vs. C5), reducing conformational flexibility.
  • LogP: ~1.8 (higher lipophilicity than this compound).
  • Applications : Explored in neurotransmitter modulation, leveraging the phenylpiperazine group for CNS targeting .

4-Oxo-Pentanoic Acid Derivatives

Example: 4-Oxo-pentanoic acid butyl ester (SASA: 480.679). Key Differences:

  • Functional groups: Ketone and ester groups increase hydrophobicity (LogP ~2.5) and reduce hydrogen-bond donors (0 vs. 2) .
  • Applications: Used in antimicrobial studies, but esterification limits bioavailability compared to free carboxylic acids like this compound .

Data Table: Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors Key Applications
This compound C₁₀H₁₉NO₂·HCl 221.72 -0.45 2 3.5 Research, drug development
Valeric acid C₅H₁₀O₂ 102.13 ~1.3 1 2 Flavoring, polymers
5-Oxo-5-[piperidinylcarbonyl]PA* C₁₅H₁₉N₃O₄ 337.34 ~1.2 3 6 Medicinal chemistry
3-(4-Phenylpiperazin-1-yl)PA** C₁₃H₁₈N₂O₂ 234.30 ~1.8 2 4 Neuropharmacology
4-Oxo-pentanoic acid butyl ester C₉H₁₆O₃ 172.22 ~2.5 0 3 Antimicrobial studies

PA: Pentanoic acid; *Propanoic acid

Research Findings and Implications

  • Hydrogen-Bonding Capacity: this compound’s 3.5 acceptors and 2 donors position it between highly polar (e.g., 5-oxo derivatives) and nonpolar compounds (e.g., esters), optimizing solubility and target engagement .
  • LogP and Bioavailability : The compound’s negative LogP suggests better aqueous solubility than valeric acid or phenylpiperazine derivatives, advantageous for oral administration .
  • Structural Flexibility: With 4 rotatable bonds, it may adopt conformations suitable for binding diverse biological targets, unlike rigid analogs like 3-(4-phenylpiperazin-1-yl)propanoic acid .

Biological Activity

4-(1-Piperidinyl)pentanoic acid, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-pentenoic acid with piperidine. The reaction is conducted under controlled conditions using solvents like dichloromethane and catalysts such as hydrochloric acid to form the hydrochloride salt.

This compound acts on various molecular targets, primarily through interactions with enzymes and receptors. Its mechanism may involve:

  • Inhibition of Enzymes : The compound can modulate enzyme activity, potentially serving as an inhibitor for specific pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to cognition and pain management .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Analgesic Properties : Similar compounds have demonstrated potent analgesic effects in animal models, suggesting that this compound may exhibit similar activity. For instance, derivatives of piperidine have shown effectiveness in reducing pain responses in various assays .
  • Neurological Effects : The compound may influence cholinergic signaling pathways, which are crucial for cognitive functions. Inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmitter breakdown, has been a focus for compounds targeting neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives and their analogs:

  • Analgesic Activity : In a study comparing various piperidine derivatives, compounds similar to this compound exhibited significant analgesic effects in rat models. The results indicated that these compounds could effectively inhibit electrically evoked contractions in the guinea pig ileum, demonstrating opioid-like activity .
  • Cognitive Enhancement : Research into cholinergic mechanisms has shown that compounds with similar structures can enhance cognitive function by increasing acetylcholine levels through AChE inhibition. This mechanism is particularly relevant for developing treatments for Alzheimer's disease .
  • Pharmacokinetics : Studies on related piperidine compounds have revealed important pharmacokinetic properties, including absorption rates and metabolic pathways. These insights are critical for understanding how this compound might behave in biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
4-(1-Piperidinyl)butanoic acidAnalgesicOpioid receptor modulation
4-(1-Piperidinyl)hexanoic acidNeuroprotectiveAChE inhibition
4-Methyl-2-hexyne-1,4-diolAntimicrobialEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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